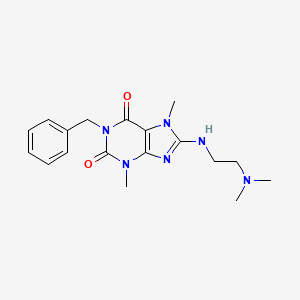
1-benzyl-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H24N6O2 and its molecular weight is 356.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-benzyl-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacology due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and safety profiles.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Chemical Formula : C15H21N5O2
- Molecular Weight : 305.36 g/mol
The compound features a purine core with a benzyl and dimethylaminoethyl substituent, which may influence its biological interactions.
Research indicates that this compound may interact with various biological targets, primarily through inhibition of specific enzymes and receptors. Notably:
- Adenosine Receptor Modulation : The compound has shown affinity for adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and immune response.
- Kinase Inhibition : Studies suggest that it may act as an inhibitor of glycogen synthase kinase 3 (GSK-3), a key regulator in cellular signaling pathways related to metabolism and cell survival .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results indicate a promising potential for further development as an anticancer agent.
Neuroprotective Effects
Preliminary studies have suggested neuroprotective properties attributed to the modulation of adenosine receptors. The compound may help in reducing neuronal apoptosis under stress conditions such as oxidative stress or excitotoxicity.
Case Studies
- Case Study on Anticancer Activity : A study published in Molecular Pharmacology reported that the compound significantly inhibited cell proliferation in MCF-7 cells through the induction of apoptosis and cell cycle arrest at the G1 phase .
- Neuroprotection in Animal Models : Another investigation assessed the neuroprotective effects in rodent models of ischemic stroke. The results indicated a reduction in infarct size and improved neurological outcomes when administered prior to ischemic events .
Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In Ames assays, it was classified as having strong positive results, indicating potential mutagenicity; however, subsequent studies have suggested that these effects may not translate to significant toxicity in vivo .
Propiedades
IUPAC Name |
1-benzyl-8-[2-(dimethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-21(2)11-10-19-17-20-15-14(22(17)3)16(25)24(18(26)23(15)4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIBXWOXAQPSFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCN(C)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














